EMB-FUBINACA: A Technical Guide for Researchers
EMB-FUBINACA: A Technical Guide for Researchers
For research, scientific, and drug development purposes only.
Introduction
EMB-FUBINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.[1] Like other SCRAs, it is designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] However, many synthetic cannabinoids, including EMB-FUBINACA, exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, which is believed to contribute to their more severe and unpredictable toxicological profile.[2] This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and analytical methods for EMB-FUBINACA, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
EMB-FUBINACA is chemically known as ethyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate.[1] It is a derivative of L-valine. The structure is characterized by a core indazole ring substituted at the N1 position with a 4-fluorobenzyl group and linked at the 3-position via a carboxamide to an ethyl ester of the amino acid valine.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | ethyl N-{1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}valinate | [3] |
| Synonyms | AEB-FUBINACA, FU-AEB, 5-fluoro EMB-FUBINACA | [3] |
| CAS Number | 2365470-94-4 | [1] |
| Molecular Formula | C22H24FN3O3 | [3] |
| Molecular Weight | 397.45 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 66 °C | [3] |
Pharmacology
EMB-FUBINACA is a potent agonist of the cannabinoid receptors CB1 and CB2.[1] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system.[2] Preclinical studies have shown that EMB-FUBINACA binds to and activates the CB1 receptor.[1] In animal studies, it has been shown to produce subjective effects similar to THC.[1]
Pharmacological Data
| Parameter | Receptor | Value | Reference |
| Agonist Activity | CB1 | Full Agonist | [1] |
| Agonist Activity | CB2 | Full Agonist | [4] |
Signaling Pathways
As an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR), EMB-FUBINACA initiates a cascade of intracellular signaling events.[5] The canonical pathway involves the activation of the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Additionally, CB1 receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[6] Furthermore, agonist binding can promote the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling.[7][8]
Experimental Protocols
Synthesis of EMB-FUBINACA
A detailed, peer-reviewed synthesis protocol for EMB-FUBINACA is not widely available in the public domain. However, based on the synthesis of structurally similar indazole-3-carboxamide synthetic cannabinoids, a plausible two-step synthetic route can be proposed.[9][10] This involves the N-alkylation of an indazole-3-carboxylate followed by amide coupling.
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
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Reactants: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, and a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., dimethylformamide).[11]
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Procedure: a. Dissolve methyl 1H-indazole-3-carboxylate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base portion-wise at a controlled temperature (e.g., 0 °C). c. After the initial reaction, add 1-(bromomethyl)-4-fluorobenzene and allow the reaction to proceed, possibly with gentle heating, until completion (monitored by TLC or LC-MS). d. Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product (methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) by column chromatography.[11]
Step 2: Amide Coupling
-
Reactants: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, L-valine ethyl ester hydrochloride, a coupling agent (e.g., EDC/HOBt or TBTU), and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).[9][10]
-
Procedure: a. First, the ester from the product of Step 1 needs to be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. b. To a solution of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in the chosen solvent, add the coupling agent and the non-nucleophilic base. c. Add L-valine ethyl ester hydrochloride to the reaction mixture. d. Stir the reaction at room temperature until completion. e. Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials. f. Extract the final product, EMB-FUBINACA, into an organic solvent. g. Dry the organic layer, concentrate, and purify the final product, for example by recrystallization or column chromatography.
Analysis of EMB-FUBINACA in Herbal Material by GC-MS
This protocol outlines a general procedure for the extraction and analysis of EMB-FUBINACA from a solid matrix.[12][13]
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Sample Preparation and Extraction: a. Homogenize a representative sample of the herbal material. b. Accurately weigh approximately 100 mg of the homogenized sample into a vial. c. Add a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, to the vial.[13] d. Vortex the sample for several minutes to ensure thorough extraction. e. Centrifuge the sample to pellet the solid material. f. Carefully transfer the supernatant to a clean vial for analysis. A filtration step may be necessary.[14]
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GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[13] b. Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[3] c. Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet, which is operated in split or splitless mode at a high temperature (e.g., 280 °C).[14] d. Oven Program: A temperature gradient is used to separate the components of the extract. A typical program might start at a lower temperature (e.g., 200-240 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 290-330 °C) at a rate of 5-10 °C/min.[3][13] e. Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.[13] f. Identification: The identification of EMB-FUBINACA is based on the retention time and the fragmentation pattern in the mass spectrum, which is then compared to a certified reference standard.
CB1 Receptor Binding Assay (Competitive Radioligand)
This protocol is a generalized method to determine the binding affinity (Ki) of EMB-FUBINACA for the CB1 receptor.[9]
-
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).[9]
-
Radioligand: A tritiated CB1 receptor antagonist or agonist with high affinity, such as [³H]CP-55,940.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, at pH 7.4.
-
Test Compound: EMB-FUBINACA diluted to a range of concentrations.
-
-
Procedure: a. Assay Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with various concentrations of EMB-FUBINACA. b. Incubation: To each well, add the assay buffer, the radioligand, the cell membrane preparation, and either the non-specific binding control or the test compound. The total volume is typically 200 µL. Incubate the plate at 30°C for 60-90 minutes.[9] c. Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. d. Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. e. Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: a. Calculate the specific binding by subtracting the counts from the non-specific binding wells from the total binding wells. b. Plot the percentage of specific binding against the logarithm of the EMB-FUBINACA concentration. c. Use non-linear regression to determine the IC₅₀ value (the concentration of EMB-FUBINACA that inhibits 50% of the specific binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of EMB-FUBINACA to inhibit adenylyl cyclase activity via the Gi/o-coupled CB1 receptor.
-
Materials:
-
Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Test Compound: EMB-FUBINACA at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).
-
-
Procedure: a. Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency. b. Pre-treatment: Pre-treat the cells with the PDE inhibitor for a short period. c. Stimulation: Add varying concentrations of EMB-FUBINACA to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase. d. Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C. e. Cell Lysis: Lyse the cells to release the intracellular cAMP. f. cAMP Measurement: Quantify the amount of cAMP in each well using the chosen detection kit according to the manufacturer's instructions.
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Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the EMB-FUBINACA concentration. b. Determine the EC₅₀ value, which is the concentration of EMB-FUBINACA that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
EMB-FUBINACA is a potent synthetic cannabinoid with a complex pharmacological profile. This guide provides foundational technical information for its study, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis. Due to its high potency and potential for severe adverse effects, all handling and research involving EMB-FUBINACA should be conducted with appropriate safety precautions and in accordance with all applicable regulations. Further research is necessary to fully elucidate the toxicological and pharmacological properties of this compound.
References
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